molecular formula C8H17NO2 B13629725 Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine

Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine

Katalognummer: B13629725
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: UBRHINQVXJTVPR-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine is a chiral compound that belongs to the pyrrolidine family. This compound is characterized by the presence of two methoxymethyl groups attached to the pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogenation, metal hydrides

    Substitution: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated compounds .

Wirkmechanismus

The mechanism of action of Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of methoxymethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H17NO2

Molekulargewicht

159.23 g/mol

IUPAC-Name

(3S,4S)-3,4-bis(methoxymethyl)pyrrolidine

InChI

InChI=1S/C8H17NO2/c1-10-5-7-3-9-4-8(7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI-Schlüssel

UBRHINQVXJTVPR-YUMQZZPRSA-N

Isomerische SMILES

COC[C@@H]1CNC[C@H]1COC

Kanonische SMILES

COCC1CNCC1COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.